Summary of Application: TFMP and its derivatives are key structural ingredients in active agrochemical ingredients.
Methods of Application: The major use of TFMP derivatives is in the protection of crops from pests.
Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
Summary of Application: Several TFMP derivatives are used in the pharmaceutical and veterinary industries.
Methods of Application: Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials.
Summary of Application: TFMP derivatives can be used in the synthesis of radiotracers for imaging specific biological processes, such as the expression of Cyclooxygenase-2 (COX-2) in the brain.
Methods of Application: The specific methods of synthesis would depend on the desired radiotracer.
Results or Outcomes: The resulting compound could be used for imaging the expression of COX-2 in the brain.
Summary of Application: Ubrogepant, a medication used for acute migraine with or without visual disturbances, contains a trifluoromethyl group.
Methods of Application: Ubrogepant is typically administered orally.
Results or Outcomes: Ubrogepant has been approved by the FDA for the treatment of acute migraine.
Summary of Application: TFMP derivatives can be used in the synthesis of trifluoromethyl alkyl ethers.
Methods of Application: The specific methods of synthesis would depend on the desired ether.
Results or Outcomes: The resulting trifluoromethyl alkyl ethers could have various applications, depending on their specific structures.
2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile is an organic compound with the molecular formula C₁₀H₇F₃N₂O₃. This compound features a complex structure characterized by the presence of a methoxy group, a nitro group, and a trifluoromethyl group attached to a phenyl ring. The acetonitrile functional group contributes to its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of significant interest in medicinal chemistry .
Due to the limited information on this specific compound, it's important to handle it with caution assuming similar properties to other nitroaromatic compounds. These can include:
The chemical behavior of 2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile includes several notable reactions:
These reactions are crucial for modifying the compound for specific applications or studying its biological activity.
The synthesis of 2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile typically involves several steps:
Alternative synthetic routes may include variations in reaction conditions or the use of different starting materials to optimize yield and purity .
The unique structure of 2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile lends itself to various applications:
Interaction studies involving 2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile focus on its reactivity with biological targets such as enzymes and receptors. The presence of the nitro group allows for redox reactions that may lead to reactive intermediates capable of interacting with cellular components. Studies suggest that compounds with similar structures can exhibit varied interaction profiles based on their substituents, highlighting the importance of structural modifications in tailoring biological activity .
Several compounds share structural similarities with 2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-nitro-4-(trifluoromethyl)benzoate | Lacks methoxy group | Simpler structure |
| Methyl 4-nitro-2-(trifluoromethyl)benzoate | Different substitution pattern | Variation in position of nitro group |
| Methyl 2,4-bis(trifluoromethyl)benzoate | Contains two trifluoromethyl groups | Enhanced lipophilicity but reduced diversity |
The uniqueness of 2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile lies in its combination of both methoxy and nitro groups along with a trifluoromethyl moiety, which influences its reactivity and potential applications significantly compared to these similar compounds. This combination may provide enhanced biological activity and distinct physicochemical properties that are advantageous in various fields .
Irritant